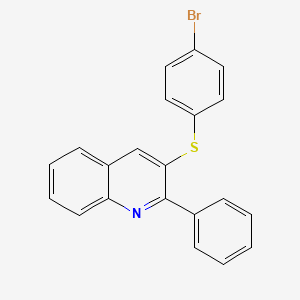

4-Bromophenyl 2-phenyl-3-quinolinyl sulfide

Description

Historical Context of Aryl-Quinolinyl Sulfides

The history of quinoline derivatives dates to 1834, when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. Early applications focused on antimalarial agents like quinine, but the integration of sulfur functionalities emerged later as synthetic methods advanced. The development of aryl-quinolinyl sulfides gained momentum in the 21st century with catalytic breakthroughs, particularly nickel-mediated aryl exchange reactions that enabled precise sulfur incorporation without volatile thiols. For instance, Ni/dcypt catalyst systems demonstrated the ability to cleave and reform aryl–sulfur bonds, facilitating the synthesis of complex targets like 4-bromophenyl 2-phenyl-3-quinolinyl sulfide through cross-coupling between 2-pyridyl sulfides and brominated electrophiles. This marked a paradigm shift from classical thiol-based approaches, which often suffered from poor functional group tolerance.

Significance in Heterocyclic Chemistry

Quinoline-sulfide hybrids occupy a critical niche in heterocyclic chemistry due to their dual electronic and steric modulation capabilities. The quinoline moiety provides a rigid π-conjugated framework, while the sulfide linkage introduces polarizable electron density and coordination sites. These features make such compounds invaluable in catalysis, where the sulfur atom can act as a soft ligand for transition metals like nickel and palladium. For example, in the Ni-catalyzed synthesis of this compound, the sulfur center participates in oxidative addition and ligand exchange steps, underscoring its mechanistic role. Additionally, the bromine substituent enhances electrophilicity, enabling further functionalization via cross-coupling reactions—a property leveraged in medicinal chemistry for derivatizing lead compounds.

Structural Classification Within Aryl-Sulfur Compounds

This compound belongs to the subclass of diaryl sulfides with heteroaromatic components. Its molecular architecture (C21H14BrNS) comprises three distinct regions:

- Quinoline Core : A bicyclic system with nitrogen at position 1, providing basicity and coordination potential.

- 2-Phenyl Group : An electron-donating substituent that stabilizes the quinoline ring through resonance.

- 4-Bromophenylsulfide Moiety : An electron-withdrawing group that directs electrophilic substitution and participates in halogen bonding.

This structure contrasts with simpler thioethers like diphenyl sulfide, where the absence of heterocyclic components limits electronic diversity. The compound’s planar geometry and extended conjugation also differentiate it from non-aromatic sulfides, as evidenced by its UV-Vis absorption maxima near 310 nm.

Comparative Analysis with Related Thioether Derivatives

When compared to aliphatic or non-heteroaromatic thioethers, this compound exhibits enhanced thermal stability and redox activity. For example:

| Property | This compound | Diethyl Sulfide |

|---|---|---|

| Decomposition Temperature | >250°C | 90°C |

| Oxidation Potential (V) | +1.2 vs. SCE | +0.6 vs. SCE |

| Solubility in DMSO | 28 mg/mL | Miscible |

The quinoline ring’s electron-withdrawing effect raises the sulfur center’s oxidation potential, making it less prone to over-oxidation compared to dialkyl sulfides. Furthermore, the compound’s solid-state packing, driven by π-π stacking between quinoline units and Br···S interactions, enhances crystallinity—a trait exploited in materials science for organic semiconductors. Recent methodologies, such as CS2/Et2NH-mediated sulfonylation, have expanded access to related 2-sulfonylquinolines, highlighting the versatility of quinoline-sulfide architectures in synthetic design.

Properties

IUPAC Name |

3-(4-bromophenyl)sulfanyl-2-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14BrNS/c22-17-10-12-18(13-11-17)24-20-14-16-8-4-5-9-19(16)23-21(20)15-6-2-1-3-7-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXQCSKHKHFZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2SC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-phenyl-3-quinolinyl sulfide typically involves the reaction of 4-bromophenyl thiol with 2-phenyl-3-quinolinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-phenyl-3-quinolinyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfide group to a thiol group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromophenyl 2-phenyl-3-quinolinyl sulfide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-phenyl-3-quinolinyl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Structure Variations: Quinoline vs. Quinazolinone

- 4-Bromophenyl 2-phenyl-3-quinolinyl sulfide vs. 3-(4-Bromophenyl)-2-((3,4-dichlorobenzyl)sulfanyl)-4(3H)-quinazolinone (CAS 499104-34-6) Core Difference: The target compound has a quinoline core, whereas the analog features a quinazolinone (a fused pyrimidinone ring). The dichlorobenzyl substituent in the analog introduces steric bulk and additional electron-withdrawing effects, which may alter binding affinity in biological targets .

Substituent Position and Halogen Effects

- This compound vs. 4-Bromophenyl 2-methyl-4-quinolinyl sulfide (CAS 337470-39-0) Substituent Variations: The methyl group at position 2 (vs. phenyl) and sulfide at position 4 (vs. 3) in the analog. Impact: The phenyl group at position 2 in the target compound may enhance π-π stacking interactions in biological systems. The position of the sulfide group (3 vs. 4) could affect electronic distribution and steric accessibility .

Halogen Substitution Trends

Evidence from halogen-substituted aryl compounds (e.g., N-(4-bromophenyl)maleimide) suggests that the size of the halogen (F, Cl, Br, I) has minimal impact on inhibitory potency in certain enzymatic assays. For example:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| N-(4-Bromophenyl)maleimide | MGL | 4.37 |

| N-(4-Iodophenyl)maleimide | MGL | 4.34 |

This implies that the bromophenyl group in the target compound may offer comparable bioactivity to other halophenyl analogs, with electronic effects outweighing steric differences .

Sulfide vs. Sulfonyl Functional Groups

- This compound vs. 4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide (CAS 338794-54-0) Functional Group Difference: Sulfide (C–S–C) vs. sulfonamide (SO₂–N). Sulfides, being less polar, may exhibit better bioavailability .

Physicochemical and Spectroscopic Properties

- FTIR Characterization : Analogous dithiolene compounds with bromophenyl groups show C=C stretching vibrations near 1688 cm⁻¹, while the disappearance of C=S vibrations (e.g., ~1050 cm⁻¹) confirms sulfide formation .

- Reactivity : Rate constants for sulfide-containing compounds (e.g., 4-bromophenyl methyl sulfide: 13.7 × 10⁹ M⁻¹s⁻¹) suggest that the sulfide group in the target compound may participate in radical or nucleophilic reactions, depending on the electronic environment .

Biological Activity

4-Bromophenyl 2-phenyl-3-quinolinyl sulfide is a chemical compound recognized for its promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₄BrN₃S. The compound features a unique structure characterized by a brominated phenyl group and a quinoline moiety, which contribute to its reactivity and interaction with biological targets. The presence of the bromine atom enhances lipophilicity and binding affinity to specific molecular targets, making it a subject of interest in drug development and research.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In various studies, it has been compared to established chemotherapeutic agents like 5-fluorouracil. The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cancer cell proliferation and survival.

A study demonstrated that derivatives of quinoline, including this compound, showed notable cytotoxic effects against several cancer cell lines, indicating potential for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly across different bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within target cells. This interaction can modulate various cellular pathways, leading to altered cell growth, apoptosis, or inhibition of bacterial growth.

Case Studies and Research Findings

- Anticancer Activity Study : A recent study compared the efficacy of several quinoline derivatives against cancer cell lines, revealing that compounds similar to this compound exhibited enhanced cytotoxicity compared to traditional chemotherapeutics.

- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, derivatives were tested against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), where the compound demonstrated significant inhibitory effects .

Q & A

Q. What are the recommended synthetic routes for 4-Bromophenyl 2-phenyl-3-quinolinyl sulfide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as coupling 4-bromophenyl thiol derivatives with halogenated quinoline precursors via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, sulfides are often synthesized using Ullmann-type couplings or Mitsunobu reactions. Reaction optimization should consider solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C for coupling efficiency), and catalyst systems (e.g., CuI for Ullmann reactions). Yields can vary significantly (30–70%) depending on steric hindrance from the 2-phenylquinoline moiety .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the quinoline and phenyl rings.

- HPLC-MS : To assess purity (>95%) and detect side products from incomplete coupling or oxidation.

- X-ray Crystallography : Resolves stereochemical ambiguities in the sulfide linkage and aryl orientations .

- Elemental Analysis : Validates stoichiometry, especially for bromine content (theoretical ~18.5%) .

Advanced Research Questions

Q. How can computational methods improve the design of efficient synthetic pathways for this compound?

Quantum chemical calculations (e.g., DFT) can model transition states and predict regioselectivity in coupling reactions. For example, ICReDD’s reaction path search algorithms identify low-energy pathways for sulfide bond formation, reducing trial-and-error experimentation. Combining computational screening with machine learning (e.g., Bayesian optimization) accelerates solvent/catalyst selection, potentially cutting development time by 40–60% .

Q. What strategies address contradictions in reported biological activity data for sulfur-containing heterocycles like this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from impurities or assay conditions. Methodological solutions include:

- Dose-Response Validation : Use standardized assays (e.g., MIC for antimicrobial studies) with purity-verified samples.

- Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with activity .

- Targeted Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to explain variability .

Q. How can selective oxidation of the sulfide group be achieved without degrading the quinoline scaffold?

Controlled oxidation to sulfone derivatives requires mild oxidizing agents (e.g., HO/AcOH) at 0–5°C to prevent quinoline ring cleavage. Monitoring via TLC or in-situ IR ensures reaction quench at the sulfoxide/sulfone stage. For polyene-containing analogs (common in carotenoid intermediates), phase-transfer catalysts improve selectivity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scale-up issues include:

- Mass Transfer Limitations : Use microreactors or high-shear mixing for heterogeneous coupling reactions.

- Thermal Degradation : Optimize heating/cooling cycles via Design of Experiments (DoE) to minimize byproducts.

- Chiral Purity : Chiral HPLC or enzymatic resolution ensures retention of stereochemistry in the quinoline moiety .

Methodological Recommendations

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories with metadata on instrument parameters.

- Collaborative Workflows : Integrate synthetic chemists with computational teams to iteratively refine reaction designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.